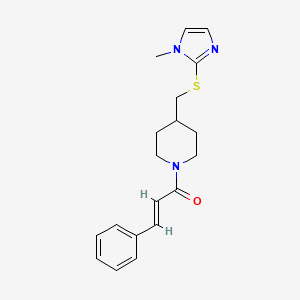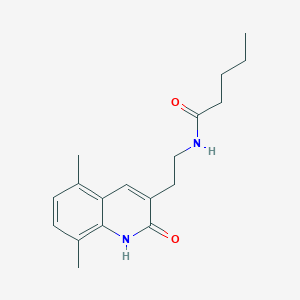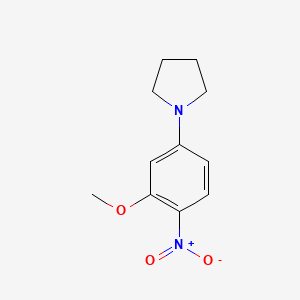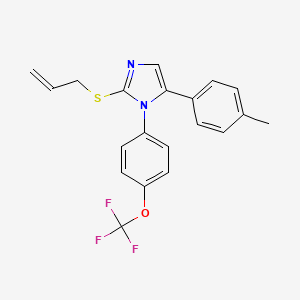![molecular formula C23H26N4O4S B2695459 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 451466-83-4](/img/no-structure.png)
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C23H26N4O4S and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research on compounds with similar structures has led to the development of novel synthetic routes and characterization techniques. The study by El-Emam et al. (2012) presents quantum chemical calculations of energy, geometrical structure, and vibrational wavenumbers for a novel functionalized triazoline-3-thione compound. This research highlights the potential chemotherapeutic applications of these compounds, elucidated through detailed spectroscopic characterization and quantum chemical analyses (El-Emam et al., 2012).
Antimicrobial Activities
Several studies have synthesized novel derivatives and tested their antimicrobial activities. Bektaş et al. (2007) explored the antimicrobial activities of some new 1,2,4-triazole derivatives, showcasing the potential of these compounds in combating various microorganisms (Bektaş et al., 2007). Similarly, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, indicating the broad-spectrum antimicrobial potential of such derivatives (Patel & Patel, 2010).
Molecular Docking and Receptor Binding
Research into the binding affinity of these compounds for biological receptors provides insight into their potential therapeutic applications. Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties and evaluated them against human breast cancer cell lines, revealing their anti-proliferative activities and suggesting a promising approach for cancer therapy (Parveen et al., 2017).
Corrosion Inhibition
Chen et al. (2021) explored the effectiveness of piperazine-substituted quinazolin-4(3H)-one derivatives as corrosion inhibitors for mild steel in HCl, demonstrating the application of these compounds in material science and engineering. Their study highlights the compounds' high corrosion inhibition efficiency and provides a basis for developing new inhibitor platforms in the field of corrosion (Chen et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of 2-amino-3-methylquinazolin-4(3H)-one with 2-methoxyethyl isothiocyanate, followed by the reaction of the resulting intermediate with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid. The final product is obtained by the addition of acetic anhydride and triethylamine to the reaction mixture.", "Starting Materials": [ "2-amino-3-methylquinazolin-4(3H)-one", "2-methoxyethyl isothiocyanate", "4-(2-methoxyphenyl)piperazine-1-carboxylic acid", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-methylquinazolin-4(3H)-one with 2-methoxyethyl isothiocyanate in the presence of a base such as triethylamine to form the intermediate 3-(2-methoxyethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 2: Reaction of the intermediate with 4-(2-methoxyphenyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product 3-(2-methoxyethyl)-7-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Step 3: Addition of acetic anhydride and triethylamine to the reaction mixture to obtain the final product." ] } | |
Numéro CAS |
451466-83-4 |
Formule moléculaire |
C23H26N4O4S |
Poids moléculaire |
454.55 |
Nom IUPAC |
3-(2-methoxyethyl)-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H26N4O4S/c1-30-14-13-27-22(29)17-8-7-16(15-18(17)24-23(27)32)21(28)26-11-9-25(10-12-26)19-5-3-4-6-20(19)31-2/h3-8,15H,9-14H2,1-2H3,(H,24,32) |
Clé InChI |
FHZBQCQPDGIXGZ-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)


![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one dihydrochloride](/img/structure/B2695393.png)
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2695395.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695399.png)
